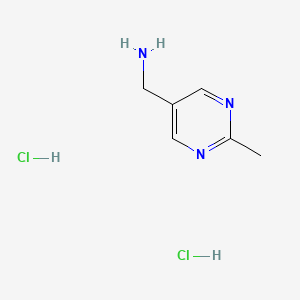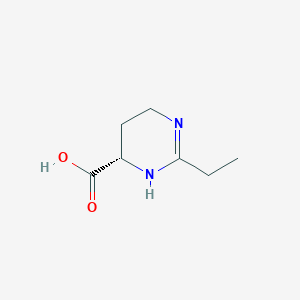![molecular formula C8H18N2 B6619254 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine CAS No. 2241107-35-5](/img/structure/B6619254.png)
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine, also known as 3-Methylpyrrolidine, is a cyclic amine compound that has been the focus of scientific research in recent years due to its potential applications and interesting biological effects. This compound has been used in a variety of experiments, ranging from synthesis to biochemical and physiological studies.
Scientific Research Applications
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, fragrances, and other chemical compounds. In addition, it has been used in the study of enzyme kinetics, as well as in the study of the structure-activity relationships of various compounds. Furthermore, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been used in the study of the metabolism of various compounds, as well as in the study of the pharmacokinetics of various drugs.
Mechanism of Action
The mechanism of action of 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine is still not fully understood. However, it is believed that the compound acts as a proton donor, which allows it to interact with other molecules and affect their structure and activity. In addition, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to interact with various enzymes and receptors, which may be responsible for its biological effects.
Biochemical and Physiological Effects
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to have a variety of biochemical and physiological effects. In animal models, the compound has been shown to increase the activity of certain enzymes, as well as to alter the metabolism of various compounds. In addition, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to have an effect on the central nervous system, as well as to affect the levels of certain hormones and neurotransmitters. Finally, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has been shown to have an effect on the immune system, as well as to affect the levels of various inflammatory mediators.
Advantages and Limitations for Lab Experiments
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine has several advantages for use in laboratory experiments. First, the compound is relatively easy to synthesize, making it an attractive option for experiments. Second, the compound is relatively stable, making it suitable for long-term storage. Finally, the compound is relatively safe to use in laboratory experiments, as it has been shown to have minimal toxicity.
However, there are also some limitations to using 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine in laboratory experiments. First, the compound is relatively expensive, making it difficult to use in large-scale experiments. Second, the compound is not very soluble in water, making it difficult to use in aqueous solutions. Finally, the compound has a relatively short half-life, making it difficult to use in experiments that require long-term measurements.
Future Directions
For research include the study of the compound’s effects on various enzymes and receptors, as well as its effects on the metabolism of various compounds. In addition, further research could be conducted to better understand the mechanism of action of 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine, as well as to investigate its potential therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity of the compound and to develop safer methods of synthesis and use.
Synthesis Methods
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine can be synthesized through a variety of methods. The most common methods involve the condensation of formaldehyde and acetaldehyde, which produces the desired compound in one step. Other methods involve the condensation of ethyl formate and an alkyl halide, which produces the desired compound in two steps. Finally, 3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amineolidine can also be synthesized through the reaction of an alkyl halide and an amine.
properties
IUPAC Name |
3-[(2S)-2-methylpyrrolidin-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCN1CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(2-Pyrazinylthio)phenyl]acetamide](/img/structure/B6619210.png)
![2-[(3,4-Dihydro-2(1H)-isoquinolinyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B6619215.png)

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzamide](/img/structure/B6619231.png)
![Benzyl[benzyl(methyl)sulfamoyl]methylamine](/img/structure/B6619234.png)
![3-[(4-Methoxyphenyl)methyl]-2(1H)-quinoxalinone](/img/structure/B6619251.png)

![tert-butyl N-[(4S)-4-aminopentyl]carbamate](/img/structure/B6619265.png)